molecular formula C10H15Cl6N3O5 B11718354 Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate

Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate

Cat. No.: B11718354
M. Wt: 470.0 g/mol
InChI Key: XGBQYRHWLIGOQH-UHFFFAOYSA-N
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Description

ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE is a complex organic compound characterized by its multiple trichloro and ethoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE typically involves multiple steps, including the introduction of trichloro and ethoxycarbonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of simpler derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloro and ethoxycarbonyl groups play a crucial role in its binding affinity and activity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-TRICHLORO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE: Shares similar trichloro groups but differs in its overall structure and functional groups.

    2,2,2-TRICHLOROETHYL CHLOROFORMATE: Another trichloro compound used in organic synthesis, known for its reactivity and versatility.

Uniqueness

ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE is unique due to its combination of trichloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15Cl6N3O5

Molecular Weight

470.0 g/mol

IUPAC Name

ethyl N-[2,2,2-trichloro-1-[hydroxy-[2,2,2-trichloro-1-(ethoxycarbonylamino)ethyl]amino]ethyl]carbamate

InChI

InChI=1S/C10H15Cl6N3O5/c1-3-23-7(20)17-5(9(11,12)13)19(22)6(10(14,15)16)18-8(21)24-4-2/h5-6,22H,3-4H2,1-2H3,(H,17,20)(H,18,21)

InChI Key

XGBQYRHWLIGOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)N(C(C(Cl)(Cl)Cl)NC(=O)OCC)O

Origin of Product

United States

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